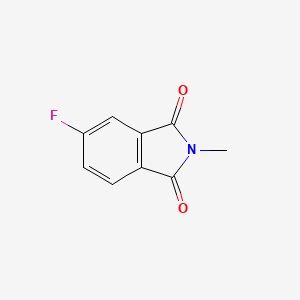

![molecular formula C17H16ClNO4 B5869417 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5869417.png)

4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid, also known as dicamba, is a widely used herbicide. It belongs to the benzoic acid family and is a selective systemic herbicide that is used to control broadleaf weeds in various crops. Dicamba has been used for several decades, and its effectiveness in controlling weeds has made it a popular choice among farmers.

Aplicaciones Científicas De Investigación

Dicamba has been extensively studied for its weed control properties. It is used in various crops, including cotton, soybeans, and corn. Dicamba is effective in controlling broadleaf weeds, such as pigweed, lambsquarters, and velvetleaf. It is also used in non-crop areas, such as roadsides, railways, and industrial sites.

Mecanismo De Acción

Dicamba works by disrupting the growth of plants. It is absorbed by the leaves and roots of the plant and moves throughout the plant's system. Dicamba mimics the action of auxin, a plant hormone that regulates growth and development. It causes the plant to grow uncontrollably, leading to its death.

Biochemical and Physiological Effects

Dicamba has been shown to have several biochemical and physiological effects on plants. It inhibits the biosynthesis of amino acids and proteins, leading to the disruption of normal plant growth and development. Dicamba also affects the plant's photosynthetic system, leading to reduced energy production and growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dicamba is a widely used herbicide, and it has several advantages for lab experiments. It is effective in controlling broadleaf weeds, and it is easy to apply. Dicamba is also relatively inexpensive, making it an affordable option for researchers. However, 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid has some limitations for lab experiments. It is not effective against all types of weeds, and it can have negative effects on non-target plants.

Direcciones Futuras

For 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid research include the development of 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid-resistant crops, the development of new herbicides, and research on the environmental impact of 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid.

Métodos De Síntesis

Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with sodium hydroxide, followed by the reaction of the resulting product with 3,4-dimethylphenol. Another method involves the reaction of 2,4-dichlorophenoxyacetic acid with 3,4-dimethylphenol. The synthesis of 4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid is a complex process, and it requires expertise in organic chemistry.

Propiedades

IUPAC Name |

4-chloro-2-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-10-3-5-13(7-11(10)2)23-9-16(20)19-15-8-12(18)4-6-14(15)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABQRLIUIXPPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol](/img/structure/B5869340.png)

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5869353.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5869357.png)

![5-[(trifluoroacetyl)amino]isophthalamide](/img/structure/B5869366.png)

![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)

![3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869378.png)

![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)

![2-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5869390.png)

![N-[3-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5869393.png)

![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5869422.png)